Cas no 550-43-6 (Mixture of (-)-Angustifoline and Isoangustifoline)

550-43-6 structure
Produktname:Mixture of (-)-Angustifoline and Isoangustifoline
Mixture of (-)-Angustifoline and Isoangustifoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one,decahydro-4-(2-propen-1-yl)-, (1S,4S,5S,11aR)-
- (-)-Angustifoline
- angustifoline
- Mixture of (-)-Angustifoline and Isoangustifoline
- (+)-angustifoline
- (1S)-4c-Allyl-(11ac)-decahydro-1r,5c-methano-pyrido[1,2-a][1,5]diazocin-8-on
- (1S)-4c-allyl-(11ac)-decahydro-1r,5c-methano-pyrido[1,2-a][1,5]diazocin-8-one
- Jamaicensine
- 4-(Prop-2-en-1-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- C10751
- (1R,2R,9S,10S)-10-Prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
- FS-7599
- AC1L9DOZ
- Q5676874
- 550-43-6
- SCHEMBL20472275
- (2R,10S)-10-(prop-2-en-1-yl)-7,11-diazatricyclo[7.3.1.0?,?]tridecan-6-one
- DTXSID50970360
- CHEBI:181380
- NS00113922
- CHEBI:2724
- (1R,2R,9R,10S)-10-Prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
- AT20193
- 1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, decahydro-4-(2-propenyl)-, (1S-(1alpha,4alpha,5alpha,11aalpha))-
- Angustifolinehydrochloride
- 133398-34-2
- AKOS040763547
- CHEMBL459206
- HY-N10087
- (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
- CS-0255525
- SCHEMBL1674758
- DA-61065
-
- Inchi: 1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1
- InChI-Schlüssel: VTIPIBIDDZPDAV-ZDEQEGDKSA-N
- Lächelt: N1[C@@H](CC=C)[C@H]2C[C@H]([C@]3([H])N(C(=O)CCC3)C2)C1
Berechnete Eigenschaften
- Genaue Masse: 234.17300
- Monoisotopenmasse: 234.173
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 328
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 32.299
- XLogP3: 1.4
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.10±0.1 g/cm3(Predicted)
- Schmelzpunkt: 79-80 °C(Solv: ligroine (8032-32-4))
- Siedepunkt: 377.6±31.0 °C(Predicted)
- Flammpunkt: 182.1°C
- Brechungsindex: 1.554
- Löslichkeit: Chloroform (Slightly), Methanol (Slightly)
- PSA: 32.34000
- LogP: 1.81820
- pka: 10.07±0.40(Predicted)
Mixture of (-)-Angustifoline and Isoangustifoline Sicherheitsinformationen
- Lagerzustand:Refrigerator
Mixture of (-)-Angustifoline and Isoangustifoline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN92233-5mg |
Angustifoline |
550-43-6 | >=98% | 5mg |
$490 | 2023-09-19 | |
TRC | A637890-.5mg |
Mixture of (-)-Angustifoline and Isoangustifoline |
550-43-6 | .5mg |
$ 500.00 | 2023-04-19 | ||
PhytoLab | 86292-1000mg |
Angustifoline |
550-43-6 | ≥ 90.0 % | 1000mg |
€76350 | 2023-10-25 | |
TargetMol Chemicals | TN6547-1 ml * 10 mm |
Angustifoline |
550-43-6 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | ||
TargetMol Chemicals | TN6547-5 mg |
Angustifoline |
550-43-6 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
TRC | A637890-5mg |
Mixture of (-)-Angustifoline and Isoangustifoline |
550-43-6 | 5mg |
$ 3938.00 | 2023-04-19 | ||
PhytoLab | 86292-250mg |
Angustifoline |
550-43-6 | ≥ 90.0 % | 250mg |
€21632.5 | 2023-10-25 | |
A2B Chem LLC | AG34342-5mg |
angustifoline |
550-43-6 | 95.0% | 5mg |
$494.00 | 2024-04-19 | |
PhytoLab | 86292-50mg |
Angustifoline |
550-43-6 | ≥ 90.0 % | 50mg |
€4581 | 2023-10-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6547-5 mg |
Angustifoline |
550-43-6 | 5mg |
¥5150.00 | 2022-04-26 |
Mixture of (-)-Angustifoline and Isoangustifoline Verwandte Literatur
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1. Incorporation of chiral [1-2H]cadaverines into the quinolizidine alkaloids sparteine, lupanine, and angustifolineAlison M. Fraser,David J. Robins J. Chem. Soc. Chem. Commun. 1984 1477
-
J. P. Michael Nat. Prod. Rep. 1994 11 639
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Joseph P. Michael Nat. Prod. Rep. 2001 18 520
-
4. Incorporation of [1,2-13C2]cadaverine and the enantiomeric [1-2H]cadaverines into the quinolizidine alkaloids in Baptisia australisAlison M. Fraser,David J. Robins,Gary N. Sheldrake J. Chem. Soc. Perkin Trans. 1 1988 3275
-
5. Further investigations on the chemistry and structure of angustifoline and its derivatives. Part 6. New evidence of factors responsible for basicity of α-cyanoamines: crystal and molecular structure of N-cyanomethylangustifolineMaria D. Bratek-Wiewiórowska,Urszula Rychlewska,Maciej Wiewiórowski J. Chem. Soc. Perkin Trans. 2 1979 1469
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